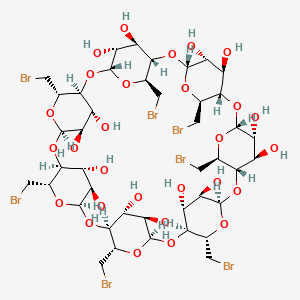

Heptakis-6-brom-6-desoxy-β-Cyclodextrin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin involves a series of chemical reactions that modify the native β-cyclodextrin. While specific synthesis details for Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin were not found, a related compound, Heptakis (2‐O‐methyl)‐β‐cyclodextrin, was synthesized using a methylation reaction sequence starting from Heptakis(6-bromo-6-deoxy)-β-cyclodextrin via the Kuhn procedure. This synthesis pathway involves the regeneration of primary hydroxyl groups from the brominated precursor and subsequent chemical modifications (Takeo & Kuge, 1976).

Molecular Structure Analysis

The crystal and molecular structure analysis of a similar compound, Octakis(6-bromo-6-deoxy)-gamma-cyclodextrin, reveals unique stacking and distortion of the macrocycle compared to its β-cyclodextrin analogue. This distortion is attributed to Br...Br interactions and direct H-bonds between hydroxylic groups, highlighting the significant impact of bromination on the structural configuration of cyclodextrin derivatives (Paulidou et al., 2007).

Chemical Reactions and Properties

Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin undergoes specific chemical reactions due to the presence of bromo groups. Although direct examples were not found, related research indicates cyclodextrin derivatives, such as Heptakis(6-butylamino-6-deoxy)-β-cyclodextrin, form complexes with inorganic anions, suggesting that the brominated derivatives could similarly engage in distinctive chemical interactions due to their modified functional groups (Matsui, Tanemura, & Nonomura, 1993).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Heptakis-6-brom-6-desoxy-β-Cyclodextrin wurde bei der Entwicklung eines Trägers eingesetzt, der die selektive transmembranöse Internalisierung von Nukleotiden über den Asialoglykoprotein-Rezeptor (ASGPr) bewirken soll. Dieser polykationische, polygalactosylische Wirkstoffträger dient möglicherweise als bifunktioneller Träger für (Poly)Nukleotide .

Chirale Trennung

Diese Verbindung wurde bei der Herstellung von Cyclodextrin-Chiralen stationären Phasen (CSPs) für die Hochleistungsflüssigkeitschromatographie verwendet. Die „Thiolen“-Click-Immobilisierung von Heptakis (6-Mercapto-6-desoxy)-β-CD-CSP auf Alken-funktionellen Silika ergibt neuartige multiple Thioether-verbrückte CD-CSPs .

Polymersynthese

This compound kann in der Polymersynthese verwendet werden. Cyclodextrin ist mit einer Reihe von Polymerisationstechniken kompatibel, wie z. B. ATRP (Atomtransferradikalpolymerisation), ROP (Ringöffnungspolymerisation) und RAFT (reversible Additions-Fragmentierungskettenübertragung)-Polymerisation .

Nachweis organischer Schadstoffe

Diese Verbindung wurde bei der Entwicklung eines elektrochemischen Sensors für den Nachweis von Atrazin, einem organischen Schadstoff, verwendet. Die Einarbeitung von thiolfunktionalisiertem β-Cyclodextrin verbessert die molekulare Erkennungsfähigkeit des Sensors .

Herstellung von Cyclodextrin-Aminosäure-Derivaten

Heptakis- (6-Azido-6-desoxy)-β-Cyclodextrin ist ein nützlicher Reaktant für die Herstellung von Cyclodextrin-Aminosäure-Derivaten .

Modifikation von Gold-Nanopartikeln

Die Zugabe von Per-6-Thio-β-Cyclodextrin zu einer kolloidalen Dispersion von Au-Nanopartikeln führt zur Anlagerung von thiolisierten Cyclodextrinen an die Au-Partikel .

Wirkmechanismus

Target of Action

Heptakis-6-bromo-6-deoxy-beta-cyclodextrin, also known as Heptakis(6-Bromo-6-Deoxy)-β-Cyclodextrin, is a chelation/complexation reagent . It has been used in the development of a carrier designed to effect selective transmembrane internalization of nucleotides via the asialoglycoprotein receptor (ASGPr) .

Mode of Action

The compound interacts with its targets through a process of chelation or complexation . It has been found to enhance the sensor’s molecular recognition capabilities when used in the creation of an electrochemical sensor . The positive charge of secondary ammonium functional groups to bind β-CD-BR inhibit the insertion of the cresol isomers into the cavity of β-CD-BR while reducing the retention factor, whereas the negative charge of silanol group enhanced it through a local change in the mobile phase composition .

Biochemical Pathways

It has been used in the development of a carrier designed to effect selective transmembrane internalization of nucleotides via the asialoglycoprotein receptor (asgpr), suggesting it may play a role in nucleotide transport .

Pharmacokinetics

It is known to be soluble in water, dmf, dmso, and pyridine , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is largely dependent on its application. For instance, when used in the creation of an electrochemical sensor, the incorporation of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin enhances the sensor’s molecular recognition capabilities .

Action Environment

The action of Heptakis-6-bromo-6-deoxy-beta-cyclodextrin can be influenced by environmental factors such as pH. For example, the retention factors of the cresol isomers increased with an increase in the pH values of the mobile phase .

Safety and Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Biochemische Analyse

Biochemical Properties

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin plays a significant role in biochemical reactions due to its ability to form inclusion complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, it can form complexes with enzymes like amylase and protease, altering their activity and stability. The inclusion complex formation enhances the solubility and bioavailability of hydrophobic molecules, making Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin a valuable tool in biochemical research .

Cellular Effects

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the uptake and distribution of hydrophobic drugs within cells, thereby enhancing their therapeutic efficacy. Additionally, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can impact cell membrane integrity and fluidity, influencing cellular functions such as endocytosis and exocytosis .

Molecular Mechanism

The molecular mechanism of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with target molecules. This compound binds to hydrophobic regions of biomolecules, encapsulating them within its hydrophobic cavity. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. Furthermore, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can modulate gene expression by altering the availability of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin can maintain its efficacy in modulating cellular functions for extended durations, making it suitable for in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin in animal models vary with different dosages. At low doses, it can enhance the bioavailability and therapeutic efficacy of co-administered drugs. At high doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, indicating that careful dosage optimization is crucial for achieving desired outcomes without causing harm .

Metabolic Pathways

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. This compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity and substrate availability. For example, it can enhance the metabolism of hydrophobic drugs by increasing their solubility and facilitating their transport across cellular membranes .

Transport and Distribution

Within cells and tissues, Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions. The distribution of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is influenced by factors such as its concentration, the presence of binding partners, and the physicochemical properties of the cellular environment .

Subcellular Localization

Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking. The subcellular localization of Heptakis(6-Bromo-6-Deoxy)-|A-Cyclodextrin is crucial for understanding its role in cellular processes and optimizing its use in biochemical applications .

Eigenschaften

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRROJOWZLYCK-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Br7O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1575.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

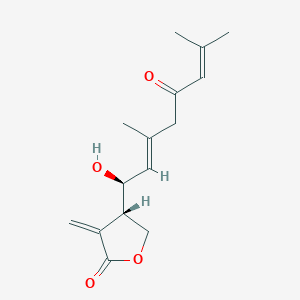

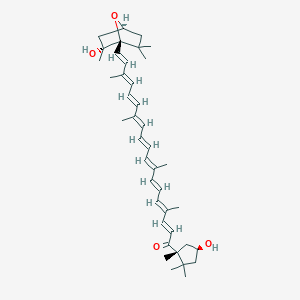

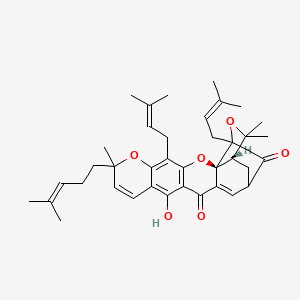

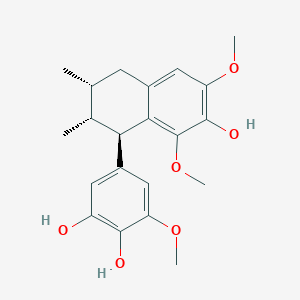

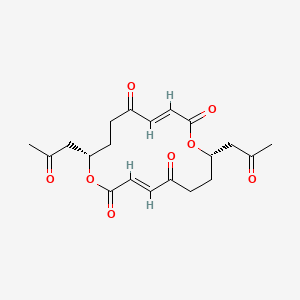

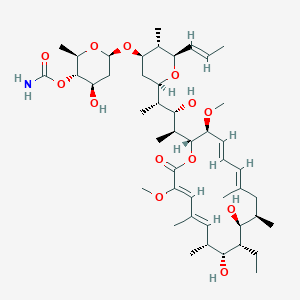

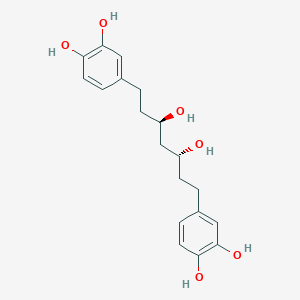

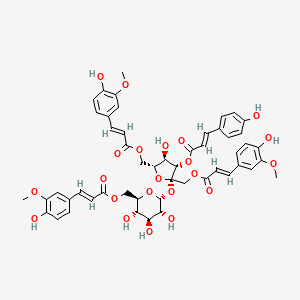

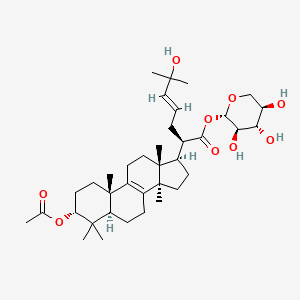

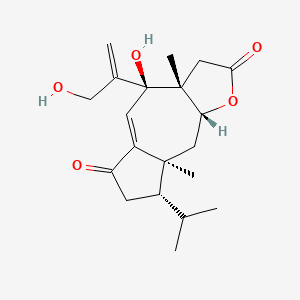

Feasible Synthetic Routes

Q & A

Q1: How does the bromine substitution in heptakis(6-bromo-6-deoxy)-β-cyclodextrin impact its properties compared to native β-cyclodextrin?

A1: The introduction of bromine atoms significantly alters the properties of the cyclodextrin. Firstly, it increases the molecule's reactivity, allowing for further modifications at the 6-position. This enables the attachment of various functional groups, expanding its potential applications [, ]. Secondly, the bulky bromine atoms influence the molecule's solubility, making it more soluble in organic solvents compared to the native β-cyclodextrin []. This altered solubility profile can be advantageous for applications like drug delivery, where solubility in both aqueous and organic media is often desired.

Q2: What analytical techniques are commonly employed to characterize and study heptakis(6-bromo-6-deoxy)-β-cyclodextrin and its derivatives?

A2: Various analytical techniques are utilized to study this cyclodextrin derivative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C{¹H} CP-MAS NMR, proves invaluable in characterizing the structure and dynamics of these molecules, offering insights into their interactions with guest molecules []. Additionally, techniques like Fourier-transform infrared spectroscopy (FT-IR), potentiometric titration, differential scanning calorimetry (DSC), and porosimetry (BET) are employed to investigate the physicochemical properties and surface characteristics of materials derived from heptakis(6-bromo-6-deoxy)-β-cyclodextrin []. These techniques provide a comprehensive understanding of the compound's behavior and potential applications.

Q3: Can you elaborate on the use of heptakis(6-bromo-6-deoxy)-β-cyclodextrin in synthesizing advanced materials?

A3: Heptakis(6-bromo-6-deoxy)-β-cyclodextrin serves as a key building block for creating pH-responsive nanosponges []. By reacting this molecule with different polyaminocyclodextrins, researchers have successfully synthesized novel nanomaterials with tunable properties. These nanosponges exhibit pH-dependent adsorption abilities, making them promising candidates for controlled drug delivery and other applications requiring stimuli-responsive behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)